molecular formula C13H18 B13783278 Hept-2-enylbenzene

Hept-2-enylbenzene

Cat. No.: B13783278
M. Wt: 174.28 g/mol
InChI Key: ZXOFDLMHPUQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hept-2-enylbenzene is an organic compound with the molecular formula C13H18. It consists of a heptene chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hept-2-enylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hept-2-ylbenzene.

    Substitution: Nitro and sulfonic acid derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Hept-2-enylbenzene as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it useful in forming more complex molecules. The following table summarizes key reactions involving this compound:

Reaction TypeDescriptionExample Product
Electrophilic Aromatic SubstitutionReacts with electrophiles to form substituted productsHept-2-enyl derivatives
OxidationConverts the double bond to carbonyl compoundsAldehydes and ketones
HydrogenationAdds hydrogen across the double bondSaturated hydrocarbons

Medicinal Chemistry

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. A study investigated its effects on cancer cell lines, revealing significant inhibition rates:

Cancer Cell LineInhibition Rate (%)Concentration (μmol/L)
HeLa (cervical cancer)85100
MCF-7 (breast cancer)78100
A549 (lung cancer)90100

These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs.

Polymer Science

Use in Polymer Production

This compound's reactive double bond makes it suitable for polymerization processes. It can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. The following table outlines its applications in polymer chemistry:

ApplicationDescription
Specialty PolymersUsed in the synthesis of polymers with specific properties
Crosslinking AgentEnhances the mechanical strength of polymer networks

Biological Research

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. A notable case study demonstrated its efficacy against Xanthomonas oryzae, a pathogen responsible for rice blight:

  • Study Findings : Treatment with this compound significantly inhibited bacterial motility and biofilm formation, reducing colony diameter from 22 mm to 0 mm at higher concentrations.

Toxicological Studies

Safety Profile Evaluation

While exploring the beneficial applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated potential risks associated with high exposure levels, including hepatotoxicity and nephrotoxicity. Careful evaluation is necessary for any therapeutic applications.

Mechanism of Action

The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Hept-2-ene: A similar compound with a heptene chain but without the benzene ring.

    Benzene: The simplest aromatic hydrocarbon, serving as a core structure in hept-2-enylbenzene.

    Toluene: An alkylbenzene with a methyl group instead of a heptene chain.

Uniqueness

This compound’s uniqueness lies in its combination of an alkene chain with an aromatic ring, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows it to participate in a broader range of chemical reactions and applications .

Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

hept-2-enylbenzene

InChI

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3

InChI Key

ZXOFDLMHPUQRCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC1=CC=CC=C1

Origin of Product

United States

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